molecular formula C9H10Cl2O4S B3045675 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride CAS No. 111762-21-1

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Cat. No.: B3045675
CAS No.: 111762-21-1
M. Wt: 285.14
InChI Key: PHGSDMXKGWEPRZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride: is a specialized chemical compound known for its versatile applications in scientific research and industrial processes. It is characterized by its molecular formula C9H11ClO4S and a molecular weight of 250.7 g/mol . This compound is often used as an intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of 5-Chloro-2-(2-methoxyethoxy)benzene. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions to avoid decomposition.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The process involves continuous monitoring and control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: This compound undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Lewis acids like aluminum chloride.

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamide-based drugs and agrochemicals.

Biology and Medicine: This compound is employed in the development of pharmaceuticals, especially in the synthesis of sulfonamide antibiotics. It is also used in the study of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which then reacts with nucleophiles to form the final product. The sulfonyl chloride group is highly reactive, making it an excellent electrophile for nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxybenzenesulfonyl chloride
  • 2-Methoxy-5-chlorobenzenesulfonyl chloride
  • 4-Chloro-2-chlorosulphonyl anisole

Comparison: Compared to its analogs, 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride offers unique reactivity due to the presence of the 2-(2-methoxyethoxy) group. This group enhances its solubility and reactivity, making it more versatile in various chemical reactions. Its unique structure allows for the formation of more diverse products, which is advantageous in both research and industrial applications.

Properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGSDMXKGWEPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720277
Record name 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111762-21-1
Record name 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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